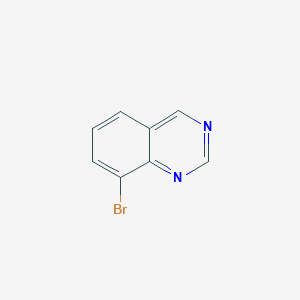

![molecular formula C7H4BrNS B1288045 2-Bromothieno[3,2-c]pyridine CAS No. 94226-20-7](/img/structure/B1288045.png)

2-Bromothieno[3,2-c]pyridine

Descripción general

Descripción

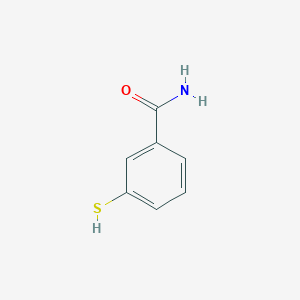

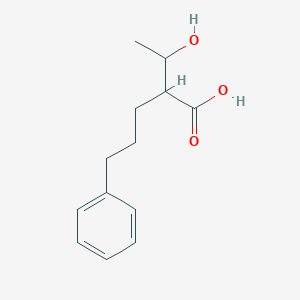

2-Bromothieno[3,2-c]pyridine is a heterocyclic compound with the chemical formula C7H4BrNS . It belongs to the class of thieno[3,2-c]pyridines . This compound exhibits interesting pharmacological and biological properties, making it a subject of scientific investigation .

Synthesis Analysis

The synthesis of 2-Bromothieno[3,2-c]pyridine involves several methods. Researchers have explored both traditional and novel approaches. One common method is the bromination of thieno[3,2-c]pyridine using bromine or a brominating agent. The reaction typically occurs at a specific position on the thieno ring, resulting in the introduction of a bromine atom. Careful optimization of reaction conditions and reagents is crucial to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of 2-Bromothieno[3,2-c]pyridine consists of a thieno ring fused with a pyridine ring . The bromine atom is attached to the thieno ring. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties. Researchers have characterized this structure using techniques such as X-ray crystallography and spectroscopy .

Chemical Reactions Analysis

- Cyclization reactions : Intramolecular reactions can yield fused ring systems, expanding the structural diversity of this compound .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

GRK2 Inhibitors in Medicinal Chemistry

- Application Summary: The thieno[2,3-c]pyridine scaffold, which includes 2-Bromothieno[3,2-c]pyridine, is used in the synthesis of GRK2 inhibitors. GRK2, also known as β AR-kinase 1 (β ARK-1), is a cytoplasmic protein that plays a crucial role in the development and progression of cardiovascular diseases, such as heart failure .

- Methods of Application: The thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs. In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

- Results or Outcomes: The study resulted in the identification of a hit compound bearing the thieno[2,3-c]pyridine moiety. This led to the preparation and characterization of a collection of potent and highly ligand efficient inhibitors .

Fluorescent Compounds in Photovoltaic Technology

- Application Summary: Substituted thieno[3,2-c]pyridine derivatives, including 2-Bromothieno[3,2-c]pyridine, are used in the synthesis of fluorescent compounds. These compounds have applications in organic light emitting diodes, photovoltaics, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels and coloring of malignancies in image-guided surgery .

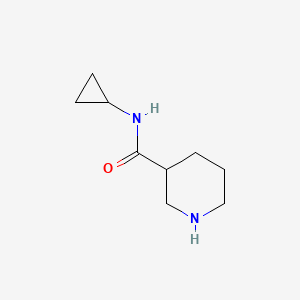

- Methods of Application: The 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90 °C in 1,4-dioxane/acetone (1:1). These compounds, on Suzuki coupling with substituted boronic acids, were exclusively converted to corresponding 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine .

- Results or Outcomes: The study resulted in the successful synthesis of novel thieno[3,2-c]pyridines, which were characterized and studied for their photophysical properties .

Synthesis of Thieno[2,3-b]pyridines

- Application Summary: Thieno[2,3-b]pyridine derivatives, which can be synthesized from 2-Bromothieno[3,2-c]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility. They have been reported to have anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

- Methods of Application: The synthesis of thieno[2,3-b]pyridines often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The study resulted in the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .

Synthesis of Cycloalkylthienopyridine-2-carboxamides

- Application Summary: 2-Bromothieno[3,2-c]pyridine is used in the synthesis of cycloalkylthienopyridine-2-carboxamides. These compounds are potential starting points for the development of kinase inhibitors .

- Methods of Application: The synthesis starts from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .

- Results or Outcomes: The study resulted in the successful synthesis of cycloalkylthienopyridine-2-carboxamides .

Pim-1 Kinase Inhibitors

- Application Summary: Thieno[2,3-b]pyridines, which can be synthesized from 2-Bromothieno[3,2-c]pyridine, have been reported as Pim-1 kinase inhibitors . Pim-1 kinase is a type of enzyme that has been implicated in the development of cancer, making it a target for anticancer drug development .

- Methods of Application: The synthesis of thieno[2,3-b]pyridines often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The study resulted in the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .

Multidrug Resistance Modulators

- Application Summary: Thieno[2,3-b]pyridines, which can be synthesized from 2-Bromothieno[3,2-c]pyridine, have also been reported as multidrug resistance modulators . Multidrug resistance is a significant challenge in the treatment of many diseases, including cancer, and compounds that can modulate this resistance are of great interest in the field of pharmacology .

- Methods of Application: The synthesis of thieno[2,3-b]pyridines often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The study resulted in the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .

Propiedades

IUPAC Name |

2-bromothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVIIMLBSNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594326 | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothieno[3,2-c]pyridine | |

CAS RN |

94226-20-7 | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94226-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)